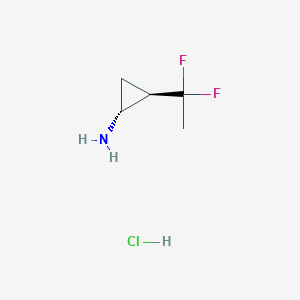

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride

Description

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a 1,1-difluoroethyl substituent and a primary amine group. The cyclopropane ring confers structural rigidity, while the difluoroethyl group enhances lipophilicity and metabolic stability. As a hydrochloride salt, it exhibits improved solubility and stability compared to its free base form. This compound is of interest in pharmaceutical research, particularly in central nervous system (CNS) drug development, where fluorine substituents are leveraged to optimize blood-brain barrier penetration .

Properties

IUPAC Name |

(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-5(6,7)3-2-4(3)8;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCCTNIBGKYJGL-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1N)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H]1C[C@H]1N)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

Cyclopropanation: : The starting material, a suitable difluoroalkene, undergoes cyclopropanation using a Simmons-Smith reagent (iodomethylzinc iodide) to form the cyclopropane ring.

Chiral Resolution: : The resulting cyclopropane derivative is subjected to chiral resolution techniques to obtain the (1R,2R)-enantiomer.

Amination: : The cyclopropane ring is then functionalized with an amine group through nucleophilic substitution reactions.

Formation of Hydrochloride Salt: : The amine group is protonated to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: : Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: : Nucleophilic substitution reactions can replace the difluoroethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Nucleophiles like Grignard reagents and organolithium compounds are employed under anhydrous conditions.

Major Products Formed

Oxidation: : Formation of difluoroethyl cyclopropanone.

Reduction: : Formation of difluoroethyl cyclopropanamine or cyclopropanol.

Substitution: : Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride: has several scientific research applications:

Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: : The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: : It is utilized in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous cyclopropane amines with differing substituents (Table 1). Key distinctions include electronic effects, steric bulk, and solubility profiles.

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Trifluoromethyl (CF₃) : The CF₃ group in ’s compound is more electronegative than the difluoroethyl (CF₂CH₃), leading to stronger electron-withdrawing effects. This lowers the amine’s pKa, enhancing its interaction with acidic biological targets .

- Fluorophenyl (C₆H₄F) : Aromatic fluorine in ’s compound stabilizes the molecule via resonance effects and improves metabolic stability by resisting oxidative degradation .

- Methoxymethyl (CH₂OCH₃) : The polar methoxy group in ’s compound increases water solubility but reduces membrane permeability compared to the difluoroethyl group .

Pharmacokinetic and Pharmacodynamic Profiles

- Lipophilicity : The difluoroethyl group balances lipophilicity (predicted LogP ~1.5) better than the highly lipophilic trifluoromethyl (LogP ~2.0) or polar methoxymethyl (LogP ~0.3), optimizing blood-brain barrier penetration for CNS targets .

- Metabolic Stability : Fluorine substituents in both the target compound and ’s fluorophenyl derivative reduce CYP450-mediated metabolism, extending half-life .

- Stereochemical Impact : The (1R,2R) configuration in the target compound and ’s analog is critical for enantioselective binding to biological targets, as seen in ’s impurity studies .

Biological Activity

The compound (1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine; hydrochloride is a member of the cyclopropane amine class, characterized by its unique difluoroethyl substitution. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, supported by structural data, research findings, and case studies.

Molecular Characteristics

- Molecular Formula : CHFN

- SMILES : C1C@@HC(F)F

- InChIKey : GAIGMFMTIOWSIT-HRFVKAFMSA-N

2D Structure Representation

2D Structure

The biological activity of (1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride primarily involves its interaction with specific biological targets. Although detailed literature on this compound is limited, studies on similar organofluorine compounds suggest that they may exhibit significant effects on enzyme activity and metabolic pathways.

Potential Biological Targets:

- Enzyme Inhibition : Organofluorine compounds often act as enzyme inhibitors. For instance, studies indicate that fluorinated compounds can inhibit key metabolic enzymes such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

- Neurotransmitter Modulation : Cyclopropane derivatives have been explored for their potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of ACC by various organofluorine compounds demonstrated that certain structural modifications could enhance inhibitory potency. While specific data on (1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride is not available, the structural similarities suggest potential for similar activity .

Case Study 2: Pharmacological Applications

Research into related cyclopropane amines has shown promise in treating metabolic disorders and obesity. These compounds modulate lipid metabolism and energy expenditure through their action on ACC and other metabolic enzymes .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine; hydrochloride | CHFN | Potential ACC inhibitor |

| (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride | CHFN | Neurotransmitter modulation |

| (1R,2R)-2-(difluoromethyl)cyclobutan-1-amine hydrochloride | CHFN | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine Hydrochloride with high enantiomeric purity?

- Methodology : Key steps include cyclopropanation of a difluoroethyl precursor followed by stereoselective amination. For example, cyclopropane ring formation via [2+1] cycloaddition using dichloromethane/toluene as solvents and sodium hydroxide/potassium carbonate as bases . Enantiomeric purity is achieved using chiral catalysts (e.g., Rhodium(I) complexes) or enzymatic resolution .

- Optimization : Reaction conditions (temperature: 0–25°C, pH 8–10) and solvent polarity significantly impact yield and stereoselectivity. Post-synthetic purification via chiral HPLC or recrystallization enhances purity .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?

- Analytical Techniques :

- X-ray Crystallography : Resolves absolute configuration of the cyclopropane ring and amine group .

- NMR Spectroscopy : H and F NMR confirm substitution patterns (e.g., difluoroethyl group at C2, cyclopropane ring coupling constants ~5–8 Hz) .

- HPLC-MS : Validates molecular weight (e.g., m/z 222.087 for CHClFN) and detects impurities .

Q. What preliminary biological assays are suitable for evaluating its neuroprotective or antitumor potential?

- In Vitro Assays :

- Enzyme Inhibition : Test against monoamine oxidases (MAOs) or kinases using fluorometric assays .

- Cell Viability : MTT assays on neuronal (e.g., SH-SY5Y) or cancer (e.g., HeLa) cell lines at concentrations 1–100 µM .

- Controls : Include structurally similar compounds (e.g., non-fluorinated analogs) to assess fluorine’s role in activity .

Advanced Research Questions

Q. How can contradictions in biological activity data between enantiomers or structural analogs be resolved?

- Approach :

- SAR Studies : Compare activity of (1R,2R) vs. (1S,2S) enantiomers and analogs (e.g., 3-chloro-4-fluorophenyl derivatives) to identify critical substituents .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like serotonin transporters or EGFR kinases .

- Data Normalization : Use standardized assay protocols (e.g., IC values under identical pH/temperature) to minimize variability .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Stabilization Methods :

- pH Adjustment : Buffered solutions (pH 4–6) prevent amine hydrolysis .

- Lyophilization : Freeze-drying in mannitol/sucrose matrices enhances shelf life .

Q. How does the difluoroethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

- Key Findings :

- Lipophilicity : LogP increases by ~0.5–1.0 units due to fluorine’s electronegativity, enhancing blood-brain barrier permeability .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, confirmed via liver microsome assays (t > 2 hours vs. <1 hour for non-fluorinated analogs) .

- In Vivo Testing : Pharmacokinetic profiles (C, AUC) in rodent models show 20–30% higher bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.